molecular formula C7H6N4 B1610287 Pyrido[2,3-b]pyrazin-8-amine CAS No. 224193-81-1

Pyrido[2,3-b]pyrazin-8-amine

Cat. No.: B1610287
CAS No.: 224193-81-1
M. Wt: 146.15 g/mol
InChI Key: AKJXNOYDWNKQHB-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of pyridopyrazines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent synthesis and cyclization reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Substituted this compound derivatives.

Scientific Research Applications

Chemistry: Pyrido[2,3-b]pyrazin-8-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with various biological targets, making them valuable in drug discovery .

Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They have been investigated for their potential as anticancer agents, anti-inflammatory drugs, and antiviral compounds .

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. These materials have applications in electronics, photonics, and sensor technology .

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazin-8-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Properties

IUPAC Name

pyrido[2,3-b]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJXNOYDWNKQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442973
Record name Pyrido[2,3-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224193-81-1
Record name Pyrido[2,3-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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